An In-depth Technical Guide to 2-Phenyl-1H-imidazo[4,5-b]pyrazine
An In-depth Technical Guide to 2-Phenyl-1H-imidazo[4,5-b]pyrazine
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activity of 2-Phenyl-1H-imidazo[4,5-b]pyrazine. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presented for clarity and comparative analysis.
Chemical Structure and Physicochemical Properties
2-Phenyl-1H-imidazo[4,5-b]pyrazine is a heterocyclic aromatic organic compound. Its core structure consists of a pyrazine ring fused with an imidazole ring, and a phenyl group substituted at the 2-position of the imidazo[4,5-b]pyrazine system.
Table 1: Chemical Identifiers for 2-Phenyl-1H-imidazo[4,5-b]pyrazine
| Identifier | Value |
| IUPAC Name | 2-phenyl-1H-imidazo[4,5-b]pyrazine |
| CAS Number | 1016-93-9 |
| Molecular Formula | C₁₂H₉N₃ |
| Molecular Weight | 195.22 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(N2)N=C=CN=C3 |
| InChI | InChI=1S/C12H9N3/c1-2-4-9(5-3-1)12-14-10-7-13-6-8-11(10)15-12/h1-8H,(H,14,15) |
| InChIKey | ZVHQWJGMJWWWBE-UHFFFAOYSA-N |
Table 2: Physicochemical Properties of 2-Phenyl-1H-imidazo[4,5-b]pyrazine
| Property | Value | Source |
| Melting Point | 291-293 °C | Experimental |
| Boiling Point | 356.6±25.0 °C | Predicted |
| pKa | 11.26 (most acidic), 3.32 (most basic) | Predicted |
| logP | 2.30 | Predicted |
| Solubility | Insoluble in water | Predicted |
Table 3: Spectroscopic Data for 2-Phenyl-1H-imidazo[4,5-b]pyrazine
| Spectrum | Data |
| ¹H NMR (DMSO-d₆, 600 MHz) | δ/ppm = 13.47 (s, 1H, NH), 8.36 (dd, 1H, JAB = 4.71 Hz, JAC = 0.93 Hz, Hpyridine), 8.25 (d, 2H, JDE = 7.08 Hz, Harom), 8.03 (d, 1H, JCB = 7.68 Hz, Hpyridine), 7.60–7.55 (m, 3H, Harom), 7.26 (dd, 1H, JBC = 7.92 Hz, JBA = 4.74 Hz, Hpyridine) |
| ¹³C NMR (DMSO-d₆, 151 MHz) | δ/ppm = 153.21, 144.23, 131.03, 130.08 (2C), 129.50 (2C), 127.21 (2C), 118.57 |
| Mass Spectrometry (ESI) | m/z = 275.99/277.13 ([M+H]⁺) for 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine |
Synthesis of 2-Phenyl-1H-imidazo[4,5-b]pyrazine
The synthesis of 2-phenyl-1H-imidazo[4,5-b]pyrazine can be achieved through the condensation reaction of 2,3-diaminopyrazine with benzaldehyde. A general and adaptable experimental protocol is provided below.
Experimental Protocol: Synthesis of 2-Phenyl-1H-imidazo[4,5-b]pyrazine
Materials:
-
2,3-Diaminopyrazine
-
Benzaldehyde
-
Sodium metabisulfite (Na₂S₂O₅)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Deionized water
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask, dissolve 2,3-diaminopyrazine (1.0 eq) and benzaldehyde (1.0 eq) in DMSO.
-
Addition of Oxidizing Agent: Add sodium metabisulfite (0.55 eq) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 2-4 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Purification: Filter the precipitate and wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-phenyl-1H-imidazo[4,5-b]pyrazine.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR, Mass Spectrometry, and melting point analysis.
Biological Activity and Signaling Pathways
Derivatives of 2-phenyl-1H-imidazo[4,5-b]pyrazine have been identified as potent inhibitors of various protein kinases, with a notable activity against the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase. Aberrant c-Met activation is implicated in numerous oncogenic processes, making it a crucial target in cancer therapy.
The c-Met signaling pathway, when activated by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling events that promote cell proliferation, survival, migration, and invasion. Inhibition of c-Met by compounds derived from the 2-phenyl-1H-imidazo[4,5-b]pyrazine scaffold can block these oncogenic signals.
Caption: HGF/c-Met Signaling Pathway Inhibition.
Experimental Protocols for Biological Evaluation
To assess the efficacy of 2-phenyl-1H-imidazo[4,5-b]pyrazine derivatives as c-Met inhibitors, a robust in vitro kinase assay is essential. The following protocol outlines a typical procedure.
Experimental Protocol: In Vitro c-Met Kinase Inhibition Assay
Materials and Reagents:
-
Recombinant human c-Met kinase
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)
-
Test compound (2-Phenyl-1H-imidazo[4,5-b]pyrazine derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the test compound solution.
-
Enzyme Addition: Add the recombinant c-Met kinase to the wells containing the test compound and incubate for a short period (e.g., 10 minutes) at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Reaction Termination and ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Data Analysis: Measure the luminescence signal using a plate reader. The inhibitory activity of the test compound is determined by comparing the signal from the wells with the compound to the control wells (with DMSO only). Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Caption: Experimental Workflow for c-Met Inhibitor Screening.
Conclusion
2-Phenyl-1H-imidazo[4,5-b]pyrazine represents a valuable scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Its synthetic accessibility and the potent biological activity of its derivatives, such as the inhibition of the c-Met signaling pathway, underscore its importance for future drug discovery and development efforts in oncology and other therapeutic areas. The detailed structural information, along with the provided experimental protocols, serves as a critical resource for researchers aiming to explore and expand upon the therapeutic potential of this compound class.
